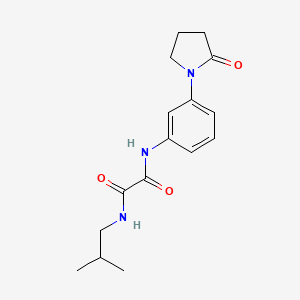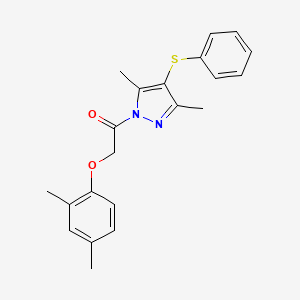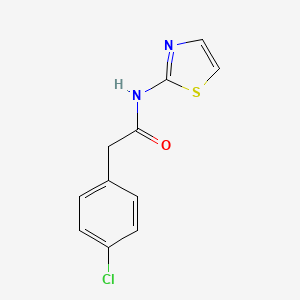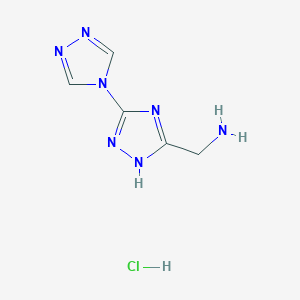
N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives, which are closely related to the compound of interest, involves the condensation of 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide with 4-Methyl-3-oxo-N-phenyl-pentanamide and ammonia. This process results in the formation of 4-Aryl2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines, which are characterized by their spectral data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related oxalamide compounds has been extensively studied. For instance, N,N'-bis(pyridin-3-ylmethyl)oxalamide exists in two conformational polymorphs, both crystallizing in the monoclinic space group P21/c. The low symmetry form has a planar core with syn-periplanar terminal pyridyl rings, while the high symmetry form has anti-periplanar rings. Computational chemistry indicates that these conformations have nearly identical energies. The molecular packing in these structures is characterized by supramolecular tapes formed by amide-N–H···O(amide) hydrogen bonding, with additional interactions such as C–H···N(pyridyl) contributing to the overall architecture .
Chemical Reactions Analysis
The chemical behavior of oxalamide derivatives in terms of their intermolecular interactions has been a subject of research. For example, N,N'-diphenylisophthalamide and related compounds exhibit significant intermolecular interactions, which have been elucidated through single-crystal X-ray diffraction and molecular orbital calculations. These interactions are crucial for understanding the crystal chemistry and the stacking energies of these compounds, which are influenced by factors such as intramolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives are often influenced by their ability to form hydrogen-bonded supramolecular networks. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms an extended network through intermolecular N-H...N and C-H...O hydrogen bonds. Similarly, the related compound 4,4'-{[oxalylbis(azanediyl)]dimethylene}dipyridinium dinitrate demonstrates the importance of hydrogen bonding in the formation of a two-dimensional supramolecular network, which includes interactions between the oxalamide group and nitrate counter-ions .
科学的研究の応用
Organic Synthesis and Chemical Intermediates
Research in organic synthesis often explores the development of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. For example, the synthesis of complex molecules like premafloxacin, an antibiotic for veterinary use, involves key intermediates that share structural similarities with the compound , highlighting the importance of such chemical entities in drug development processes (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis and modification of chemical compounds are crucial for discovering new drugs. For instance, the study of acid-catalyzed rearrangement of oxiranes for synthesizing oxalamides demonstrates the chemical versatility and potential pharmaceutical applications of these compounds (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
特性
IUPAC Name |
N-(2-methylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)10-17-15(21)16(22)18-12-5-3-6-13(9-12)19-8-4-7-14(19)20/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZRNJKWDHGVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)



![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)
![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)